![molecular formula C14H10ClN3O4S2 B2480774 7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-30-2](/img/structure/B2480774.png)

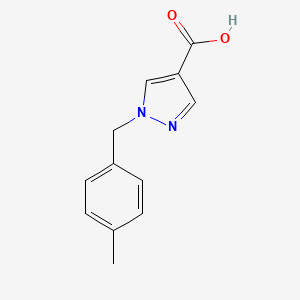

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of compounds that have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . They are considered privileged pharmacophores in drug design, discovery, and development .

Synthesis Analysis

The synthesis of these compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis

These compounds can exist in four isomeric structural variants based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis

The chemical reactions of these compounds often involve ring closure, alkylation, acylation, reduction, and ring contraction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques .科学的研究の応用

Antimicrobial Activity

The synthesis of 1,3,4-thiadiazole derivatives, including our compound of interest, has led to investigations into their antimicrobial potential. Researchers have tested these derivatives against bacterial strains such as E. coli, B. mycoides, and the fungal pathogen C. albicans. Notably, some of these derivatives have demonstrated superior antimicrobial activity compared to others .

Tuberculostatic Properties

While not directly studied for this specific compound, related 1,2,4-thiadiazine 1,1-dioxides have been evaluated for their in vitro tuberculostatic activity. These derivatives were tested against the Mycobacterium tuberculosis H37Rv strain and other strains isolated from tuberculosis patients. Further research could explore the potential of our compound in combating tuberculosis .

Anticancer Investigations

Although data on the anticancer properties of this compound are scarce, it belongs to a class of heterocyclic molecules that have shown promise in cancer research. Researchers have synthesized novel 1,2,4-thiadiazine 1,1-dioxides with different heterocyclic rings at the C-3 position. Investigating their cytotoxic effects against cancer cell lines could reveal valuable insights .

1,2,4-Triazole Synthesis

The compound’s structure contains a 1,2,4-triazole ring. Researchers have developed strategies for synthesizing 1,2,4-triazole-containing scaffolds using similar building blocks. These scaffolds have diverse applications, including drug discovery and agrochemical development .

作用機序

Target of Action

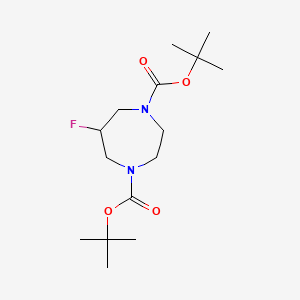

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which this compound is a part of, are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives act as atp-sensitive potassium channel openers . This means they likely interact with these channels, causing them to open and allow potassium ions to flow out of the cell. This can hyperpolarize the cell, making it less likely to fire an action potential, which can have various effects depending on the type of cell.

Biochemical Pathways

Given its potential role as an atp-sensitive potassium channel opener , it may affect pathways related to cellular excitability and signal transduction. For example, in cardiac cells, opening of these channels can lead to shortening of the action potential duration, reducing the likelihood of arrhythmias.

Result of Action

As an atp-sensitive potassium channel opener , it could potentially lead to hyperpolarization of cells, reducing their excitability. This could have various effects depending on the type of cell, such as reducing contractility in cardiac cells or reducing insulin release in pancreatic beta cells.

将来の方向性

The future research directions in this field could involve the development of new synthetic approaches, exploration of diverse pharmacological activities, and the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of various diseases .

特性

IUPAC Name |

7-chloro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSHWJNGMACDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)